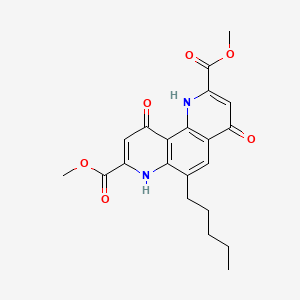
1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester is a complex organic compound known for its unique structural properties This compound belongs to the phenanthroline family, which is characterized by a fused ring structure containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a cyclization reaction involving suitable precursors such as o-phenylenediamine and glyoxal.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid groups are then converted to dimethyl esters using methanol in the presence of an acid catalyst like sulfuric acid.
Functionalization: Additional functional groups, such as the pentyl group, are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a DNA intercalator, which can affect gene expression and replication.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Industry: Utilized in the development of dyes, sensors, and catalysts.
作用机制
The mechanism of action of 1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester involves its interaction with molecular targets such as metal ions and nucleic acids. The compound can chelate metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to intercalate into DNA can disrupt normal cellular processes, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline-2,9-dicarboxylic acid: Similar structure but different positions of carboxylic acid groups.
4,7-Diphenyl-1,10-phenanthroline: Contains phenyl groups instead of carboxylic acids.
Pyrazino-[2,3-f][1,10]phenanthroline: Contains a pyrazine ring fused to the phenanthroline core.
Uniqueness
1,7-Phenanthroline-2,8-dicarboxylic acid, 1,4,7,10-tetrahydro-4,10-dioxo-6-pentyl-, dimethyl ester is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and potential applications. Its ability to form stable metal complexes and interact with biological molecules sets it apart from other similar compounds.
属性
CAS 编号 |
63921-03-9 |
|---|---|
分子式 |
C21H22N2O6 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
dimethyl 4,10-dioxo-6-pentyl-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-4-5-6-7-11-8-12-15(24)9-13(20(26)28-2)23-19(12)17-16(25)10-14(21(27)29-3)22-18(11)17/h8-10H,4-7H2,1-3H3,(H,22,25)(H,23,24) |
InChI 键 |
CXGTZNNUIZGZDC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)OC)NC(=CC2=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















